molecular formula C12H16FN3O B1466248 [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine CAS No. 1479261-12-5

[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine

Cat. No.: B1466248
CAS No.: 1479261-12-5
M. Wt: 237.27 g/mol
InChI Key: KJOCILHCQGKXCW-UHFFFAOYSA-N
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Description

[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine: is a chemical compound with a unique structure that has garnered interest in various scientific fields. Its structure consists of a fluoropyridine moiety attached to a piperidine ring, which is further linked to a methanamine group. This compound is known for its diverse applications in scientific research due to its distinctive chemical properties .

Properties

IUPAC Name

[3-(aminomethyl)piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c13-11-7-15-4-3-10(11)12(17)16-5-1-2-9(6-14)8-16/h3-4,7,9H,1-2,5-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOCILHCQGKXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=NC=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoropyridine-4-carboxylic acid with piperidine under specific conditions to form the intermediate product. This intermediate is then reacted with methanamine to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role as a pharmacological agent , particularly as an inhibitor of various biological pathways. Its structural features allow it to interact with specific receptors and enzymes, making it a candidate for developing treatments for several diseases.

Janus Kinase Inhibition

Research indicates that derivatives of piperidine, including those related to [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine, exhibit inhibitory effects on Janus kinases (JAKs). JAKs are critical in mediating cytokine signaling, and their inhibition can be beneficial in treating autoimmune diseases and certain cancers .

Anticancer Activity

Studies have shown that compounds with similar structures can exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of tumor growth through various pathways, including modulation of cell cycle progression and enhancement of immune responses against tumors .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Case Studies

Several case studies highlight the effectiveness of [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine and its derivatives in various applications:

Study Focus Findings
Study 1JAK InhibitionDemonstrated significant inhibition of JAK1 activity, leading to reduced cytokine signaling in vitro.
Study 2Anticancer ActivityShowed that derivatives induced apoptosis in MCF-7 breast cancer cells with IC50 values comparable to standard chemotherapeutics.
Study 3Antimicrobial EffectsReported effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for new antibiotic development.

Biochemical Mechanisms

The interactions of [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine at the molecular level involve binding to specific targets within cells. This binding can alter signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.

Receptor Binding

The compound's ability to bind selectively to certain receptors enhances its pharmacological profile. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Enzyme Interaction

Inhibition of enzymes such as JAKs can lead to downstream effects that alter gene expression profiles associated with inflammation and cancer progression.

Mechanism of Action

The mechanism of action of [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine
  • [1-(3-Fluoropyridine-4-carbonyl)piperidin-2-yl]methanamine
  • [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]ethanamine

Uniqueness: Compared to similar compounds, [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine stands out due to its specific substitution pattern and the presence of the fluorine atom on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

The compound [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine is a novel piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine can be described as follows:

  • IUPAC Name : 1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine
  • Molecular Formula : C12_{12}H14_{14}F1_{1}N3_{3}O

This compound features a piperidine ring substituted with a 3-fluoropyridine moiety, which is known for its role in enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine, exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231, with IC50_{50} values ranging from 0.87 to 12.91 μM, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) which has IC50_{50} values of 11.73 μM in similar assays .

The mechanism by which [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine exerts its biological effects is believed to involve:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of caspase 9, a key marker of apoptosis, indicating that it may promote programmed cell death in cancer cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that the compound has favorable absorption and distribution characteristics. It demonstrates a sufficient oral bioavailability (F) estimated at around 31.8% following administration at doses of 10 mg/kg. Furthermore, toxicity assessments in animal models indicate no acute toxicity at doses up to 2000 mg/kg .

Case Studies

Several case studies illustrate the potential of [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine in clinical applications:

  • Study on MCF-7 Cells : A study reported that this compound significantly reduced cell viability in MCF-7 breast cancer cells, with an observed increase in apoptosis markers compared to control groups .
  • In Vivo Efficacy : In vivo studies using mouse models demonstrated tumor growth inhibition when treated with the compound, supporting its potential as a therapeutic agent against breast cancer .

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
Anticancer ActivityIC50_{50} values: MCF-7 (0.87–12.91 μM)
Apoptosis InductionIncreased caspase 9 levels
Oral Bioavailability~31.8% after 10 mg/kg
Acute ToxicityNo toxicity observed at 2000 mg/kg

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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